molecular formula C12H19NO3 B10910080 6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10910080
M. Wt: 225.28 g/mol
InChI Key: TWKDXCVAKKUTGH-UHFFFAOYSA-N
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Description

6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with an appropriate isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-ene-1,1-dicarboxylic acid, while reduction could produce 6-[(2-Methylpropyl)amino]cyclohex-3-ene-1-carboxylic acid.

Scientific Research Applications

6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

6-(2-methylpropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C12H19NO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h3-4,8-10H,5-7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

TWKDXCVAKKUTGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CC=CCC1C(=O)O

Origin of Product

United States

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